4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline: is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This specific compound is characterized by the presence of a tetrazole ring attached to an aniline moiety, with a methyl group at the para position relative to the amino group. The molecular formula of this compound is C8H9N5, and it has a molecular weight of 175.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline can be achieved through various methods. One common approach involves the cycloaddition reaction between substituted thiazolylamine or oxazolylamine, triethyl orthoformate, and sodium azide in the presence of a catalyst such as tributylmethylammonium chloride in dimethyl sulfoxide (DMSO). The reaction is typically carried out at 80°C, resulting in high yields of the desired tetrazole derivative .
Industrial Production Methods: Industrial production of tetrazole derivatives, including this compound, often involves eco-friendly approaches. These methods may include the use of water as a solvent, moderate reaction conditions, and non-toxic reagents. The goal is to achieve high yields with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, sulfonyl chlorides, and acyl chlorides.
Major Products Formed:
Oxidation: Nitro derivatives of the original compound.
Reduction: Reduced nitrogen-containing heterocycles.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex tetrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline involves its interaction with molecular targets and pathways in biological systems. The tetrazole ring can act as a bioisostere for carboxylate groups, allowing the compound to mimic the behavior of carboxylic acids in biological systems. This property enables the compound to interact with enzymes, receptors, and other biomolecules, potentially leading to various biological effects .
Comparison with Similar Compounds
1H-1,2,3,4-tetrazole: The parent compound of the tetrazole family.
5-methyl-1H-tetrazole: A methyl-substituted tetrazole with similar properties.
4-(1H-1,2,3,4-tetrazol-1-yl)aniline: A closely related compound with a similar structure but without the methyl group
Uniqueness: 4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline is unique due to the presence of both a tetrazole ring and a methyl-substituted aniline moiety. This combination imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-methyl-3-(tetrazol-1-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-6-2-3-7(9)4-8(6)13-5-10-11-12-13/h2-5H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCANBIWZOKQTPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N2C=NN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.